2,4-Dichloropyridine-3-carbonyl chloride
Description
2,4-Dichloropyridine-3-carbonyl chloride is a useful research compound. Its molecular formula is C6H2Cl3NO and its molecular weight is 210.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
This compound is a heterocyclic building block used in chemical synthesis
Mode of Action
As a chemical intermediate, it’s likely that its mode of action depends on the specific context of its use in chemical reactions .
Biochemical Pathways
Related compounds such as 2,4-dichlorophenoxyacetic acid (2,4-d) have been studied for their effects on cell elongation in plant tissues
Biochemical Analysis
Biochemical Properties
2,4-Dichloropyridine-3-carbonyl chloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to form covalent bonds with nucleophilic groups such as amines and thiols, which are commonly found in proteins and enzymes . This interaction can lead to the modification of enzyme activity or protein function. For example, this compound can inhibit the activity of certain enzymes by covalently modifying their active sites, thereby preventing substrate binding and catalysis .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modify the activity of key signaling proteins, leading to changes in downstream signaling events . Additionally, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, resulting in altered levels of specific mRNAs and proteins . These changes can have significant impacts on cellular metabolism, including shifts in metabolic flux and alterations in metabolite levels .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. This compound can form covalent bonds with nucleophilic groups in proteins and enzymes, leading to enzyme inhibition or activation . For example, it can covalently modify the active sites of enzymes, preventing substrate binding and catalysis . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in mRNA and protein levels .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is known to be relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its activity and effects on cellular function . Long-term studies have shown that this compound can have lasting impacts on cellular processes, including sustained changes in gene expression and metabolic flux . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in enzyme activity, gene expression, and cellular metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . Additionally, high doses of this compound can be toxic or cause adverse effects, including cell death and tissue damage . These dosage effects are critical for understanding the compound’s potential therapeutic and toxicological properties.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels . This compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of reactive intermediates that can further interact with cellular biomolecules . These interactions can result in changes in metabolic pathways, including shifts in the production and utilization of specific metabolites
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . This compound can be taken up by cells through specific transporters, leading to its accumulation in certain cellular compartments . Additionally, this compound can bind to proteins within the cell, affecting its localization and distribution . These transport and distribution mechanisms are important for understanding the compound’s cellular effects and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may be localized to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, this compound may be targeted to the mitochondria, affecting cellular metabolism and energy production
Properties
IUPAC Name |
2,4-dichloropyridine-3-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl3NO/c7-3-1-2-10-5(8)4(3)6(9)11/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFEDHTMKKUGCHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Cl)C(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30621742 | |
Record name | 2,4-Dichloropyridine-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30621742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
607351-40-6 | |
Record name | 2,4-Dichloropyridine-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30621742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 607351-40-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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